molecular formula C10H6INO2 B13659041 6-Iodoisoquinoline-3-carboxylic acid

6-Iodoisoquinoline-3-carboxylic acid

Cat. No.: B13659041
M. Wt: 299.06 g/mol
InChI Key: ICKARUGPKFHXGE-UHFFFAOYSA-N
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Description

6-Iodoisoquinoline-3-carboxylic acid (C₁₀H₆INO₂) is a halogen-substituted isoquinoline derivative with a molecular weight of 299.06 g/mol. It is characterized by an iodine atom at the 6-position and a carboxylic acid group at the 3-position of the isoquinoline core. This compound requires storage at 2–8°C to maintain stability, as indicated by its product specifications . Isoquinoline derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows for modifications that enhance pharmacological properties such as receptor binding and metabolic stability.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

6-iodoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)

InChI Key

ICKARUGPKFHXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 6-iodoisoquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of 6-iodoisoquinoline-3-carboxylic acid may involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoquinoline Derivatives

3-Chloroisoquinoline-6-carboxylic Acid (C₁₀H₆ClNO₂)
  • Molecular Weight : 207.62 g/mol (calculated from formula).
  • Key Differences: The iodine substituent in 6-iodoisoquinoline-3-carboxylic acid is replaced with chlorine at the 3-position. Chlorine’s smaller atomic radius and lower molecular weight (35.45 vs. 126.90 for iodine) may improve solubility in polar solvents but reduce steric hindrance compared to iodine. This compound is used in pharmaceutical research, as noted in chemical catalogs .
6-Iodo vs. 3-Chloro Substituents
  • Electronic Effects : Iodine’s strong electron-withdrawing nature (via inductive effects) may increase the acidity of the carboxylic acid group compared to chlorine.
  • Applications: Halogenated isoquinolines are often explored as intermediates in drug synthesis. For example, 3-chloro derivatives are precursors to kinase inhibitors , while iodinated analogs may serve as radiolabeling agents.

Methoxy-Substituted Analogs

6-Methoxyisoquinoline-3-carboxylic Acid (C₁₁H₉NO₃)
  • Molecular Weight : 203.19 g/mol (calculated from formula).
  • Methoxy groups are also associated with improved metabolic stability in drug candidates .

Amino-Substituted Derivatives

3-Aminoisoquinoline-6-carboxylic Acid (C₁₀H₈N₂O₂)
  • Molecular Weight : 188.18 g/mol.
  • This derivative is cataloged for research use .

Hydroxy-Substituted Derivatives

6-Hydroxyquinoline-3-carboxylic Acid (C₁₀H₇NO₃)
  • Similarity: While structurally related, this compound is a quinoline (rather than isoquinoline) derivative. Quinoline and isoquinoline are positional isomers, leading to differences in electronic distribution and biological activity.
  • Applications: Hydroxyquinoline derivatives are studied for antimicrobial and anticancer properties .

Complex Modifications: Tezampanel (LY 293558)

  • Structure: 6-[2-(2H-Tetrazol-5-yl)ethyl]decahydro-3-isoquinolinecarboxylic acid.
  • Key Differences: The decahydro (fully saturated) isoquinoline core and tetrazole group distinguish Tezampanel from 6-iodoisoquinoline-3-carboxylic acid. These modifications confer NMDA receptor antagonist activity, highlighting how structural changes can drastically alter pharmacological profiles .

Data Table: Comparative Analysis of Isoquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
6-Iodoisoquinoline-3-carboxylic acid C₁₀H₆INO₂ 299.06 I (6), COOH (3) Lab reagent, requires 2–8°C storage
3-Chloroisoquinoline-6-carboxylic acid C₁₀H₆ClNO₂ 207.62 Cl (3), COOH (6) Pharmaceutical intermediate
6-Methoxyisoquinoline-3-carboxylic acid C₁₁H₉NO₃ 203.19 OCH₃ (6), COOH (3) Enhanced solubility
3-Aminoisoquinoline-6-carboxylic acid C₁₀H₈N₂O₂ 188.18 NH₂ (3), COOH (6) Hydrogen-bonding applications
Tezampanel C₁₃H₁₈N₆O₂ 302.33 Tetrazole-ethyl (6), decahydro core NMDA receptor antagonist

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